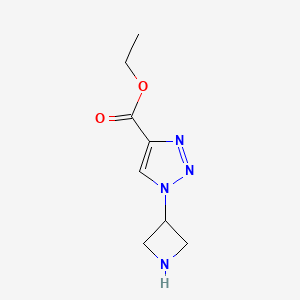
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets in biological systems. The azetidine and triazole rings can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparación Con Compuestos Similares
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Azetidine carboxylic acids: These compounds also feature the azetidine ring and are used as building blocks for biologically active molecules.
Triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in the combination of both azetidine and triazole rings, which provides a versatile platform for further functionalization and application in different fields.
Propiedades
Fórmula molecular |
C8H12N4O2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
ethyl 1-(azetidin-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)7-5-12(11-10-7)6-3-9-4-6/h5-6,9H,2-4H2,1H3 |
Clave InChI |
DDJSHTSJMAGTQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=N1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)






![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)



